Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2305253-53-4
VCID: VC4827874
InChI: InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1
SMILES: [Li+].C1=CC2=NN=C(N2C=C1)C(=O)[O-]
Molecular Formula: C7H4LiN3O2
Molecular Weight: 169.07

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

CAS No.: 2305253-53-4

Cat. No.: VC4827874

Molecular Formula: C7H4LiN3O2

Molecular Weight: 169.07

* For research use only. Not for human or veterinary use.

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate - 2305253-53-4

Specification

CAS No. 2305253-53-4
Molecular Formula C7H4LiN3O2
Molecular Weight 169.07
IUPAC Name lithium;[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1
Standard InChI Key UQXVCLITNXYYDR-UHFFFAOYSA-M
SMILES [Li+].C1=CC2=NN=C(N2C=C1)C(=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a triazolo[4,3-a]pyridine core, where a triazole ring (positions 1, 2, 4) is fused to a pyridine ring at positions 4 and 3-a. A methyl group substitutes the pyridine at position 7, while a carboxylate group occupies position 3 of the triazole. The lithium ion counterbalances the carboxylate’s negative charge .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameLithium 7-methyl- triazolo[4,3-a]pyridine-3-carboxylate
Molecular FormulaC8H6LiN3O2\text{C}_8\text{H}_6\text{LiN}_3\text{O}_2
SMILES[Li+].CC1=CC2=NN=C(N2C=C1)C(=O)[O-]
InChIKeyFUXWRHPFXPRCTA-UHFFFAOYSA-M
Parent Compound (CID)83678814

Synthesis and Preparation

Synthetic Routes

The lithium salt is typically synthesized via neutralization of 7-methyl- triazolo[4,3-a]pyridine-3-carboxylic acid with lithium hydroxide. This reaction occurs in aqueous or ethanol solutions under mild conditions (20–25°C), yielding the carboxylate salt with high purity .

Table 2: Representative Synthesis Conditions

ParameterDetails
Starting Material7-Methyl- triazolo[4,3-a]pyridine-3-carboxylic acid
ReagentLithium hydroxide (LiOH)
SolventWater, ethanol, or methanol
Temperature20–25°C
Reaction Time1–2 hours
Yield>90%

Industrial-Scale Considerations

Large-scale production optimizes solvent recovery and minimizes lithium waste. Crystallization from water-rich solvents at pH ≥7 ensures the monohydrate form dominates, enhancing stability .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but requires storage at 2–8°C to prevent decomposition . It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in nonpolar solvents like hexane.

Table 3: Physical Properties

PropertyValue
Melting PointNot reported (decomposes above 150°C)
Solubility in Water25 mg/mL (20°C)
Storage Conditions2–8°C, inert atmosphere
Hazard ClassificationXi (Irritant)

Applications in Scientific Research

Pharmaceutical Intermediates

The triazolopyridine core is a privileged structure in drug discovery, particularly for kinase inhibitors and anticancer agents. Lithium triazolo[4,3-a]pyridine-3-carboxylate serves as a precursor to active pharmaceutical ingredients (APIs) targeting non-small cell lung cancer (NSCLC) and melanoma . Its lithium salt form improves bioavailability by enhancing aqueous solubility.

Materials Science

In coordination chemistry, the carboxylate group acts as a ligand for transition metals, forming complexes with potential catalytic or luminescent properties. Research into lithium-ion conductivity in polymer electrolytes is ongoing .

Comparative Analysis with Analogues

Table 4: Comparison with Related Lithium Salts

CompoundMolecular FormulaKey Differences
Lithium 8-(trifluoromethyl)-triazolo[4,3-a]pyridine-3-carboxylateC8H3F3LiN3O2\text{C}_8\text{H}_3\text{F}_3\text{LiN}_3\text{O}_2Fluorine substitution enhances metabolic stability
Lithium triazolo[4,3-a]pyrazine-3-carboxylateC6H3LiN4O2\text{C}_6\text{H}_3\text{LiN}_4\text{O}_2Pyrazine ring increases π-conjugation

Future Directions

Further studies should explore:

  • Biological Activity: In vitro assays to quantify kinase inhibition potency.

  • Coordination Chemistry: Synthesis of metal-organic frameworks (MOFs) for gas storage.

  • Formulation: Development of stable dosage forms for preclinical testing.

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